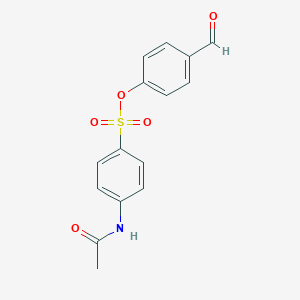
4-Formylphenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Formylphenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the molecular formula C15H13NO5S . It has a molar mass of 319.33 .
Molecular Structure Analysis
The molecular structure of “4-Formylphenyl 4-(acetylamino)benzenesulfonate” consists of a benzene ring with a formyl group (CHO) and a benzenesulfonate group attached to it . The benzenesulfonate group is further substituted with an acetylamino group .Applications De Recherche Scientifique
Tuberculosis Treatment
This compound has been utilized in the design and characterization of novel pyrazine hydrazinylidene derivatives. These derivatives act as noncovalent inhibitors of the enzyme DprE1, which is crucial for the treatment of tuberculosis. The compounds formed hydrogen bonds with the active site Cys387 residue of DprE1, showing promising antitubercular activity against the M. tuberculosis H37Rv strain .
Broad-Spectrum Antibacterial Activity
The derivatives of 4-Formylphenyl 4-(acetylamino)benzenesulfonate have been screened for antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, S. mutans, E. coli, S. typhi, and K. pneumoniae. Some derivatives demonstrated significant antibacterial properties .
Antifungal Efficacy
In addition to antibacterial properties, certain derivatives also exhibited antifungal efficacy against fungi such as A. fumigatus and A. niger, expanding the potential use of this compound in treating fungal infections .
Low Toxicity Profile
An important aspect of these derivatives is their low toxicity. They have shown exceedingly low toxicity levels without adverse effects on normal cells, which is a critical factor in drug development .
ADME Profile Analysis
The compound has been subjected to in silico analysis for Absorption, Distribution, Metabolism, and Excretion (ADME) considerations. This helps predict the pharmacokinetic profile and potential success of the derivatives as therapeutic agents .
Molecular Docking and DFT Studies
Molecular docking analyses against the DprE1 enzyme and Density-Functional Theory (DFT) studies have been conducted to understand the electronic properties of the compounds. These studies are essential for elucidating the pharmacological potential and optimizing the compounds for better therapeutic efficacy .
Propriétés
IUPAC Name |
(4-formylphenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDZRORFHYYPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl 4-(acetylamino)benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B475572.png)
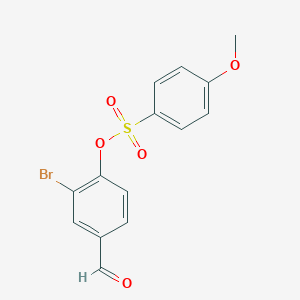

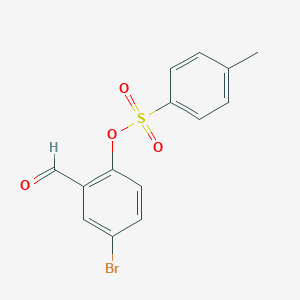
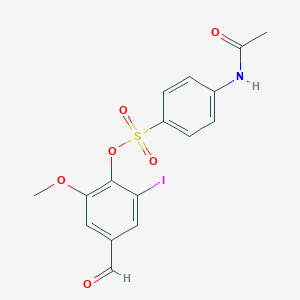

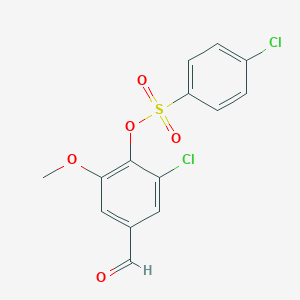


![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B475830.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)
![ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B475859.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)